



Application Notes and Protocols: SAR131675 for Lymphatic Vessel Imaging

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Compound of Interest		
Compound Name:	(Rac)-SAR131675	
Cat. No.:	B1193471	Get Quote

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Introduction

SAR131675 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] VEGFR-3 is the primary signaling receptor responsible for lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones.[4][5][6][7] Dysregulation of VEGFR-3 signaling is implicated in various pathologies, including tumor metastasis, lymphedema, and inflammatory diseases.[6] The specific binding of SAR131675 to VEGFR-3, which is predominantly expressed on lymphatic endothelial cells, presents an opportunity for the development of targeted imaging agents to visualize and quantify lymphatic vasculature in vivo.[8][9]

These application notes provide a comprehensive overview of the potential use of SAR131675 as a basis for developing imaging probes for lymphatic vessel imaging. The document outlines the mechanism of action, provides key quantitative data, and details hypothetical protocols for the synthesis of a fluorescently-labeled SAR131675 derivative and its application in in vivo preclinical imaging.

Mechanism of Action

SAR131675 exerts its biological effects by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of VEGFR-3. This inhibition prevents the autophosphorylation of the receptor upon binding of its cognate ligands, VEGF-C and VEGF-D.



[10] The blockade of this initial signaling event abrogates the activation of downstream pathways, primarily the PI3K-Akt and MAPK/ERK pathways, which are crucial for the proliferation, migration, and survival of lymphatic endothelial cells.[4][6][7] By preventing these cellular processes, SAR131675 effectively inhibits lymphangiogenesis.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of SAR131675 and the in vivo efficacy observed in preclinical models.

Table 1: In Vitro Inhibitory Activity of SAR131675



Target/Assay	IC50 / Ki	Cell Type <i>l</i> Condition	Reference
VEGFR-3 Kinase Activity	23 nM (IC50)	Cell-free assay	[1][2]
VEGFR-3 Kinase Activity	12 nM (Ki)	Cell-free assay	[1][11]
VEGFR-3 Autophosphorylation	45 nM (IC50)	HEK cells	[3]
VEGFC-induced Lymphatic Cell Proliferation	~20 nM (IC50)	Primary human lymphatic endothelial cells	[1][3]
VEGFD-induced Lymphatic Cell Proliferation	~20 nM (IC50)	Primary human lymphatic endothelial cells	[1][3]
VEGFC-induced Lymphatic Cell Survival	14 nM (IC50)	Primary human lymphatic endothelial cells	[8]
VEGFD-induced Lymphatic Cell Survival	17 nM (IC50)	Primary human lymphatic endothelial cells	[8]
VEGFA-induced Survival	664 nM (IC50)	Primary human lymphatic endothelial cells	[8]
VEGFR-2 Kinase Activity	235 nM (IC50)	Cell-free assay	[1]
VEGFR-1 Kinase Activity	>3 μM (IC50)	Cell-free assay	[1]

Table 2: Preclinical In Vivo Efficacy of SAR131675

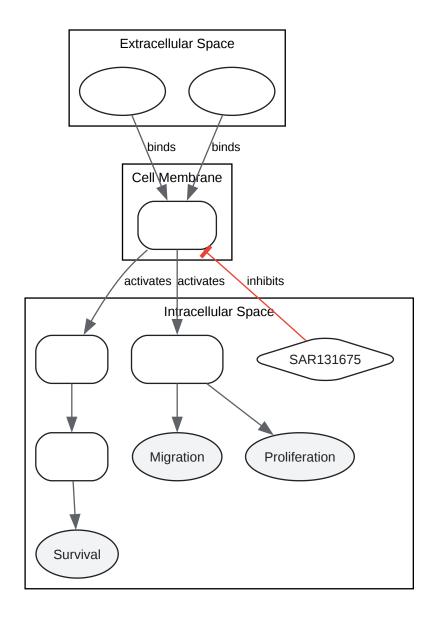


Animal Model	Dosage and Administration	Key Findings	Reference
Zebrafish Embryonic Vasculogenesis	3 and 10 μmol/L in water	Impaired formation of intersegmental blood vessels	
FGF2-induced Angiogenesis and Lymphangiogenesis (Sponge Model)	100 mg/kg/day	~50% reduction in VEGFR-3 levels and hemoglobin content	[1]
RIP1.Tag2 Pancreatic Islet Tumor Model	100 mg/kg/day	42% decrease in the number of angiogenic islets	[1]
Murine Mammary Carcinoma (4T1)	30 and 100 mg/kg/day	Significant reduction in tumor volume (24% and 50% respectively)	[8]
Colorectal Cancer Liver Metastasis	Daily treatment	Reduced tumor growth and macrophage infiltration in the liver	[12]
Diabetic Nephropathy (db/db mice)	In diet for 12 weeks	Ameliorated dyslipidemia, albuminuria, and renal lipid accumulation	[13][14]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the VEGFR-3 signaling pathway inhibited by SAR131675 and a proposed experimental workflow for lymphatic vessel imaging using a labeled SAR131675 derivative.

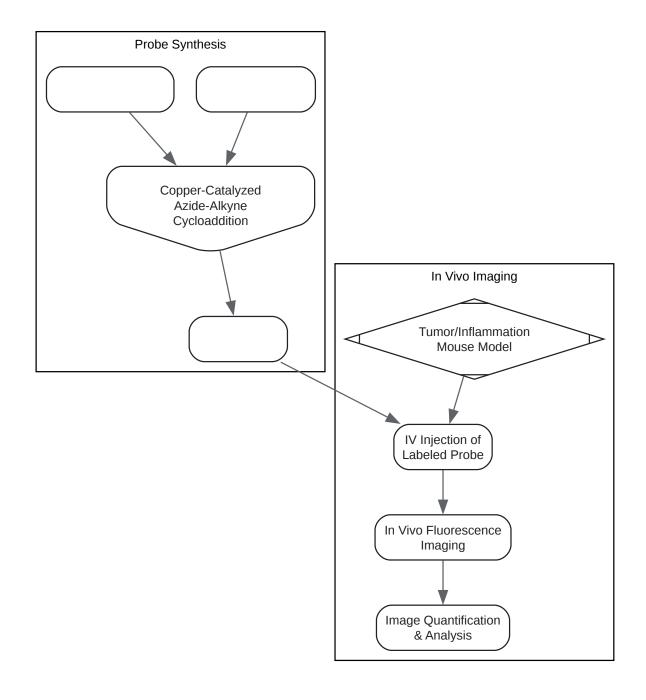




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Caption: VEGFR-3 signaling pathway and the inhibitory action of SAR131675.





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Caption: Experimental workflow for lymphatic vessel imaging using a labeled SAR131675 probe.

Experimental Protocols

Methodological & Application





The following are hypothetical protocols for the synthesis of a fluorescently labeled SAR131675 probe and its use in in vivo imaging. These protocols are based on standard methodologies and the known chemical properties of SAR131675.

Protocol 1: Synthesis of a Fluorescently Labeled SAR131675 Probe

Objective: To conjugate a near-infrared (NIR) fluorescent dye to SAR131675 for in vivo imaging. SAR131675 possesses an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[2] [3]

Materials:

- SAR131675 (with terminal alkyne)
- Azide-functionalized NIR fluorescent dye (e.g., Azide-Alexa Fluor 750)
- Copper(II) sulfate (CuSO₄)
- · Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- High-performance liquid chromatography (HPLC) system for purification
- Mass spectrometer for characterization

Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of SAR131675 in DMSO.
 - Prepare a 10 mM stock solution of the azide-functionalized NIR dye in DMSO.



- Prepare a 50 mM stock solution of CuSO₄ in water.
- Prepare a 250 mM stock solution of sodium ascorbate in water (freshly prepared).
- Prepare a 50 mM stock solution of THPTA in water.
- Click Chemistry Reaction:
 - \circ In a microcentrifuge tube, combine 10 μ L of the SAR131675 stock solution (0.1 μ mol) and 12 μ L of the azide-NIR dye stock solution (0.12 μ mol, 1.2 equivalents).
 - Add 50 μL of PBS.
 - \circ In a separate tube, premix 2 μ L of the CuSO₄ stock solution and 2 μ L of the THPTA stock solution. Add this mixture to the reaction tube.
 - \circ Initiate the reaction by adding 4 μ L of the freshly prepared sodium ascorbate stock solution.
 - Vortex the reaction mixture gently and allow it to react at room temperature for 1-2 hours, protected from light.

Purification:

- Purify the reaction mixture using reverse-phase HPLC.
- Monitor the elution profile using absorbance at the dye's excitation wavelength and at 280 nm.
- Collect the fraction corresponding to the labeled SAR131675 probe.
- Characterization and Storage:
 - Confirm the identity and purity of the product by mass spectrometry.
 - Lyophilize the purified product and store it at -20°C, protected from light.
 - Resuspend in sterile PBS or saline for in vivo use.



Protocol 2: In Vivo Lymphatic Vessel Imaging in a Tumor Model

Objective: To visualize and quantify tumor-associated lymphangiogenesis in a preclinical mouse model using the fluorescently labeled SAR131675 probe.

Materials:

- Fluorescently labeled SAR131675 probe
- Tumor-bearing mice (e.g., 4T1 mammary carcinoma model in BALB/c mice)
- In vivo fluorescence imaging system (e.g., IVIS Spectrum)
- Anesthesia (e.g., isoflurane)
- Sterile saline
- · Insulin syringes

Procedure:

- Animal Model Preparation:
 - Establish tumors by subcutaneously or orthotopically implanting cancer cells (e.g., 4T1 cells) in the appropriate anatomical location of the mice.
 - Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
- Probe Administration:
 - Anesthetize the mouse using isoflurane.
 - Acquire a baseline fluorescence image of the tumor region before probe injection.
 - Administer the fluorescently labeled SAR131675 probe (e.g., 10 nmol in 100 μL of sterile saline) via intravenous (tail vein) injection.
- In Vivo Fluorescence Imaging:



- Place the anesthetized mouse in the imaging chamber.
- Acquire whole-body or region-of-interest fluorescence images at various time points postinjection (e.g., 1, 4, 8, 24, and 48 hours).
- Use appropriate excitation and emission filters for the specific NIR dye used.
- Image Analysis and Quantification:
 - Using the imaging system's software, draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background).
 - Quantify the fluorescence intensity (e.g., in radiant efficiency) within the ROIs at each time point.
 - Calculate the tumor-to-background signal ratio to assess the specific accumulation of the probe.
- Ex Vivo Validation (Optional):
 - At the final imaging time point, euthanize the mouse.
 - Excise the tumor and major organs for ex vivo fluorescence imaging to confirm probe biodistribution.
 - The excised tumor can be further processed for histological analysis (e.g., immunofluorescence staining for lymphatic markers like LYVE-1 or podoplanin) to colocalize the probe signal with lymphatic vessels.

Disclaimer

The provided protocols are for research purposes only and are intended to serve as a starting point. Optimization of labeling reactions, probe dosage, and imaging parameters may be necessary for specific applications and experimental models. All animal experiments should be conducted in accordance with institutional guidelines and regulations.



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